4-chloro-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(quinolin-8-yl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 8-aminoquinoline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. optimizations such as the use of continuous flow reactors and greener solvents may be employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and certain types of cancer.
Mechanism of Action
The mechanism of action of 4-chloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the fragmentation of bacterial DNA and ultimately cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloroquinazoline: Another quinoline derivative with similar structural features but different biological activities.
N-quinolin-8-ylbenzamide: Lacks the chloro substituent, leading to different reactivity and applications.
4-methyl-N-quinolin-8-ylbenzamide: Substituted with a methyl group instead of a chloro group, resulting in altered chemical properties.
Uniqueness
4-chloro-N-(quinolin-8-yl)benzamide stands out due to its unique combination of a chloro substituent and a quinoline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H11ClN2O |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
4-chloro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11ClN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
ZGOLNEGJSWABJV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.